5-Chloro-2,2-dimethylpent-4-enal
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Overview
Description
5-Chloro-2,2-dimethylpent-4-enal is an organic compound with the molecular formula C7H11ClO It is a chlorinated aldehyde with a unique structure that includes a double bond and a chlorine atom attached to the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,2-dimethylpent-4-enal can be achieved through several methods. One common approach involves the chlorination of 2,2-dimethylpent-4-enal. This reaction typically requires the use of chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2,2-dimethylpent-4-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 5-Chloro-2,2-dimethylpentanoic acid.
Reduction: 5-Chloro-2,2-dimethylpent-4-enol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2,2-dimethylpent-4-enal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving aldehyde dehydrogenases.
Medicine: Research into potential pharmaceutical applications may explore its use as a precursor for drug development.
Industry: It can be used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 5-Chloro-2,2-dimethylpent-4-enal involves its reactivity as an aldehyde and a chlorinated compound. The aldehyde group can participate in nucleophilic addition reactions, while the chlorine atom can undergo substitution reactions. These properties make it a versatile compound in chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylpent-4-enal: Lacks the chlorine atom, making it less reactive in substitution reactions.
5-Bromo-2,2-dimethylpent-4-enal: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and the types of reactions it undergoes.
2,2-Dimethylpent-4-enol: The alcohol derivative, which has different reactivity compared to the aldehyde.
Uniqueness
5-Chloro-2,2-dimethylpent-4-enal is unique due to the presence of both an aldehyde group and a chlorine atom, which confer distinct reactivity patterns. This combination allows for a wide range of chemical transformations, making it a valuable compound in synthetic chemistry.
Properties
CAS No. |
54814-17-4 |
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Molecular Formula |
C7H11ClO |
Molecular Weight |
146.61 g/mol |
IUPAC Name |
5-chloro-2,2-dimethylpent-4-enal |
InChI |
InChI=1S/C7H11ClO/c1-7(2,6-9)4-3-5-8/h3,5-6H,4H2,1-2H3 |
InChI Key |
KWNOHEKURSJAFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC=CCl)C=O |
Origin of Product |
United States |
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